molecular formula C9H15F2N B13064217 4,4-Difluoro-2-azaspiro[4.5]decane

4,4-Difluoro-2-azaspiro[4.5]decane

Cat. No.: B13064217
M. Wt: 175.22 g/mol
InChI Key: BPHWACFMDKEIFV-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system The presence of two fluorine atoms at the 4,4-positions adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4,4-Difluoro-2-azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of copper catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrogen atom in the spiro ring can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.

Scientific Research Applications

4,4-Difluoro-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-Difluoro-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-2-azaspiro[4.5]decane is unique due to the specific placement of fluorine atoms, which significantly influences its chemical behavior and potential applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

4,4-difluoro-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H15F2N/c10-9(11)7-12-6-8(9)4-2-1-3-5-8/h12H,1-7H2

InChI Key

BPHWACFMDKEIFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNCC2(F)F

Origin of Product

United States

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